Cas no 1785357-12-1 (Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-)
![Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- structure](https://ja.kuujia.com/scimg/cas/1785357-12-1x500.png)
Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-
- 1785357-12-1
- 2H,3H-furo[2,3-c]pyridin-5-amine
- 2,3-Dihydrofuro[2,3-c]pyridin-5-amine
- EN300-7295321
- SCHEMBL17828247
-
- インチ: 1S/C7H8N2O/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2,(H2,8,9)
- InChIKey: MVJTYJFCNFQDSJ-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N)=CC2CCOC1=2
計算された属性
- せいみつぶんしりょう: 136.063662883g/mol
- どういたいしつりょう: 136.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.295±0.06 g/cm3(Predicted)
- ふってん: 293.0±40.0 °C(Predicted)
- 酸性度係数(pKa): 3.76±0.20(Predicted)
Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7295321-0.05g |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95.0% | 0.05g |
$493.0 | 2025-03-11 | |
Enamine | EN300-7295321-2.5g |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95.0% | 2.5g |
$3641.0 | 2025-03-11 | |
1PlusChem | 1P0280CM-500mg |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95% | 500mg |
$1853.00 | 2024-06-18 | |
1PlusChem | 1P0280CM-50mg |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95% | 50mg |
$672.00 | 2024-06-18 | |
1PlusChem | 1P0280CM-1g |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95% | 1g |
$2358.00 | 2024-06-18 | |
Enamine | EN300-7295321-1.0g |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95.0% | 1.0g |
$1857.0 | 2025-03-11 | |
Enamine | EN300-7295321-10.0g |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95.0% | 10.0g |
$7988.0 | 2025-03-11 | |
1PlusChem | 1P0280CM-2.5g |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95% | 2.5g |
$4563.00 | 2023-12-20 | |
1PlusChem | 1P0280CM-5g |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95% | 5g |
$6721.00 | 2023-12-20 | |
Enamine | EN300-7295321-0.1g |
2H,3H-furo[2,3-c]pyridin-5-amine |
1785357-12-1 | 95.0% | 0.1g |
$644.0 | 2025-03-11 |
Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-に関する追加情報
Introduction to Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- (CAS No. 1785357-12-1)
Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1785357-12-1, belongs to the class of fused ring systems, which are known for their diverse pharmacological profiles. The presence of both furan and pyridine rings in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.
The< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- molecule exhibits a rich chemical space that can be exploited for designing novel therapeutic agents. Its core structure consists of a pyridine ring fused with a furan ring at the 2 and 3 positions, with an amine substituent at the 5 position. This configuration allows for multiple sites of functionalization, enabling chemists to modify its properties and tailor its biological activity towards specific targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-. Researchers have been particularly intrigued by its ability to interact with various biological pathways due to its aromatic and heterocyclic nature. The amine group at the 5 position serves as a key pharmacophore, facilitating interactions with enzymes and receptors in the body. This has led to investigations into its potential applications in treating a range of diseases, including neurological disorders and inflammatory conditions.
One of the most compelling aspects of< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- is its structural versatility. The fusion of the furan and pyridine rings creates a system that can be further modified through various chemical reactions. For instance, functional groups can be introduced at different positions on the ring system to enhance binding affinity or alter metabolic stability. This flexibility has made it a popular choice for medicinal chemists seeking to develop novel small-molecule drugs.
The synthesis of< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- has been optimized through several methodologies that leverage modern organic chemistry techniques. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic core. Subsequent functionalization steps can then be performed to introduce the amine group and other desired substituents. These synthetic routes have been refined over time to improve yield and purity, making it more feasible for large-scale production.
The pharmacological evaluation of< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- has revealed several promising activities. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways. Additionally, its ability to modulate neurotransmitter systems has raised interest in its possible applications for treating neurological disorders such as epilepsy and depression. These findings have spurred further research into developing derivatives of this compound that may offer enhanced therapeutic efficacy.
In conclusion,< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- (CAS No. 1785357-12-1) is a structurally unique compound with significant potential in pharmaceutical research. Its heterocyclic framework and functionalizable sites make it an attractive scaffold for drug development. With ongoing studies exploring its biological activities and synthetic possibilities, this compound continues to be a subject of great interest in the scientific community. As research progresses, it is likely that< strong>Furo[2,3-c]pyridin-5-amine, dihydro derivative will play an increasingly important role in the discovery and development of new therapeutic agents.
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